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molecular formula C24H28F2O7S2 B1261358 1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No. B1261358
M. Wt: 530.6 g/mol
InChI Key: QXKFBIAIPSRQSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124803B2

Procedure details

10 Parts of sodium slat of 4-oxo-1-adamantyl difluorosulfoacetate (purity: 55.2%) was charged in a vessel, and a mixed solvent of 30 parts of acetonitrile and 20 parts of ion-exchanged water was added thereto to give a mixture. A solution prepared by mixing 5.0 parts of 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium bromide, 10 parts of acetonitrile and 20 parts of ion exchanged water was added to the mixture. After stirred for 15 hours, the stirred mixture was concentrated and extracted with 98 parts of chloroform. The organic layer was washed with ion-exchanged water. The obtained organic layer was concentrated. The concentrate was washed with 70 parts of ethyl acetate and the solvent was decanted and the crystals was dried to obtain 5.2 parts of 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate in the form of white solid, which is called as acid generator B3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-oxo-1-adamantyl difluorosulfoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-(2-oxo-2-phenylethyl)tetrahydrothiophenium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]([F:22])([S:18]([OH:21])(=[O:20])=[O:19])[C:4]([O:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([C:10]3=[O:17])[CH2:8]1)[CH2:14]2)=[O:5].[Br-].[O:24]=[C:25]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[CH2:26][S+:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1>O.C(#N)C>[O:17]=[C:10]1[CH:11]2[CH2:16][C:7]3([O:6][C:4]([C:3]([F:22])([F:2])[S:18]([O-:21])(=[O:19])=[O:20])=[O:5])[CH2:14][CH:13]([CH2:15][CH:9]1[CH2:8]3)[CH2:12]2.[O:24]=[C:25]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[CH2:26][S+:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1 |f:2.3,6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
4-oxo-1-adamantyl difluorosulfoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC12CC3C(C(CC(C1)C3)C2)=O)(S(=O)(=O)O)F
Step Two
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
1-(2-oxo-2-phenylethyl)tetrahydrothiophenium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].O=C(C[S+]1CCCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a mixture
CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added to the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the stirred mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 98 parts of chloroform
WASH
Type
WASH
Details
The organic layer was washed with ion-exchanged water
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated
WASH
Type
WASH
Details
The concentrate was washed with 70 parts of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was decanted
CUSTOM
Type
CUSTOM
Details
the crystals was dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.O=C(C[S+]2CCCC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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